4-(3-(4-丁基哌啶-1-基)丙基)-7-氟-4H-苯并(1,4)噁嗪-3-酮
描述
This compound is a muscarinic acetylcholine receptor (mAChR) agonist . It has been studied for its potential efficacy against positive, negative, and cognitive symptoms in schizophrenia . It’s also known as AC-260584 .
Synthesis Analysis
The synthesis of a related compound was described in a study . The process involved the reaction of 6-methyl-1H-quinolin-2-one with 1-bromo-3-chloropropane in the presence of sodium hydride (NaH) and dimethylformamide (DMF). The reaction mixture was then treated with 4-butylpiperidine, potassium iodide (KI), and potassium carbonate (K2CO3) and heated at 50°C for 72 hours .Chemical Reactions Analysis
The compound is known to interact with muscarinic M1 receptors . It’s an allosteric agonist, meaning it binds to a different site on the receptor than the main (orthosteric) site . This can modulate the receptor’s response to its main ligand .科学研究应用
抗精神病样行为和认知增强
4-(3-(4-丁基哌啶-1-基)丙基)-7-氟-4H-苯并(1,4)噁嗪-3-酮,称为 AC-260584,是一种有效且选择性的毒蕈碱 M-亚型 1 受体激动剂。它通过减少苯丙胺和 MK-801 诱导的过度活跃和阿扑吗啡诱导的攀爬,在动物模型中显示出抗精神病样作用。值得注意的是,它不会产生传统抗精神病药的常见副作用——僵直。此外,AC-260584 在空间记忆测试中表现出认知增强,表明在认知障碍中具有潜在益处 (Vanover、Veinbergs & Davis, 2008)。
合成和衍生物
在化学合成领域,已合成了苯并噁嗪酮的新型衍生物,包括与 4-(3-(4-丁基哌啶-1-基)丙基)-7-氟-4H-苯并(1,4)噁嗪-3-酮相关的衍生物。这些化合物是使用不同的化学反应合成的,并使用光谱方法表征的。这项研究突出了苯并噁嗪酮衍生物在各个领域的通用性和潜在应用 (Guguloth, 2021)。
除草剂应用
与 4-(3-(4-丁基哌啶-1-基)丙基)-7-氟-4H-苯并(1,4)噁嗪-3-酮相关的化合物已显示出作为除草剂的潜力。例如,该化合物的衍生物 SYP-300 对阔叶杂草表现出良好的除草活性,在农业中具有潜在应用 (Dong-liang, 2005)。
靶向 COX2 以进行抗炎治疗的潜力
一项针对 6-氟-3-(哌啶-4-基)苯并[d]异恶唑的 1,2-噁嗪衍生物的研究,其在结构上与 4-(3-(4-丁基哌啶-1-基)丙基)-7-氟-4H-苯并(1,4)噁嗪-3-酮相关,揭示了它们作为 COX2 特异性抑制剂的潜力。这些化合物对 COX2 表现出选择性抑制作用,使其成为开发抗炎疗法的有希望的先导化合物 (Srinivas 等人,2015)。
合成用于神经药理学的新型衍生物
已合成与 4-(3-(4-丁基哌啶-1-基)丙基)-7-氟-4H-苯并(1,4)噁嗪-3-酮 在结构上相关的化合物,并研究了它们在神经药理学中的潜在应用。例如,N-去甲氯氮平和 AC260584,都是 M1 受体激动剂,已显示出增加大鼠内侧前额叶皮层中的多巴胺流出,表明它们在治疗与多巴胺能功能障碍相关的疾病中具有潜在效用 (Li 等人,2009)。
抗菌特性
一项涉及苯并噁嗪-3(4H)-酮衍生物的合成和表征的研究,这些衍生物与 4-(3-(4-丁基哌啶-1-基)丙基)-7-氟-4H-苯并(1,4)噁嗪-3-酮密切相关,发现这些化合物具有显着的抗菌特性。这些发现表明在开发新的抗菌剂中具有潜在应用 (Fang 等人,2011)。
安全和危害
属性
IUPAC Name |
4-[3-(4-butylpiperidin-1-yl)propyl]-7-fluoro-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O2/c1-2-3-5-16-8-12-22(13-9-16)10-4-11-23-18-7-6-17(21)14-19(18)25-15-20(23)24/h6-7,14,16H,2-5,8-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAKMLKESHKOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCN(CC1)CCCN2C(=O)COC3=C2C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-Butylpiperidin-1-yl)propyl)-7-fluoro-4H-benzo(1,4)oxazin-3-one | |
CAS RN |
560083-42-3 | |
Record name | AC-260584 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560083423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AC-260584 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4PN46N313 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。